Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate
Overview
Description
"Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate" is a compound of interest in organic chemistry due to its potential as an intermediate in the synthesis of various organic molecules. Its structure includes a thiophene ring, which is a common motif in molecules with applications in materials science, pharmaceuticals, and agrochemicals.
Synthesis Analysis
The synthesis of related thiophene derivatives often involves halogenation, alkylation, and carboxylation reactions. For example, the reaction of methyl 3-hydroxythiophene-2-carboxylate with halogenating agents can lead to various substituted thiophene derivatives (Corral & Lissavetzky, 1984).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their chemical behavior. Studies on similar compounds, such as "Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate," have shown detailed insights through crystallography and spectroscopic analysis, highlighting the importance of substituent effects on the overall molecular geometry and electronic properties (Mary et al., 2014).
Scientific Research Applications
Anticancer Activity and Enzyme Inhibition : A study designed and synthesized derivatives of methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate, targeting the protein tyrosine phosphatase 1B (PTP1B) enzyme. These compounds showed promising results as anticancer agents, with one compound exhibiting significant inhibitory activity against PTP1B and remarkable cytotoxic activity against certain cancer cell lines (Gulipalli et al., 2017).
Mechanistic Study in Organic Synthesis : Research on the Dieckmann-reaction of methyl 3-(methoxycarbonylmethylthio)-propionate to synthesize related compounds, including methods for the preparation of specific derivatives, was conducted, demonstrating the compound's relevance in organic synthesis mechanisms (Hromatka et al., 1973).
Synthesis of Bithiophene Derivatives : A study synthesized 4,4′-dimethoxy-3,3′-bithiophene from 3-bromo-4-methoxythiophene. This research highlights the use of methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate in the synthesis of bithiophene derivatives, which are important in the field of organic electronics (Zuo et al., 2015).
Tautomerism and Bromination Studies : Another study focused on the bromination of derivatives similar to this compound and the tautomerism of these compounds, contributing to the understanding of the behavior of such compounds under certain chemical conditions (Acheson et al., 1968).
Safety and Hazards
properties
IUPAC Name |
methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O3S/c1-11-4-3(8)6(9)13-5(4)7(10)12-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCDDWLASWJAGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1Br)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384574 | |
Record name | methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175137-42-5 | |
Record name | methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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